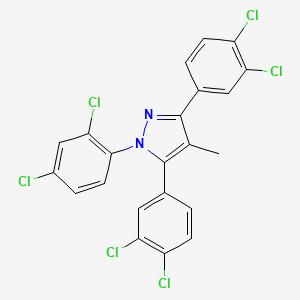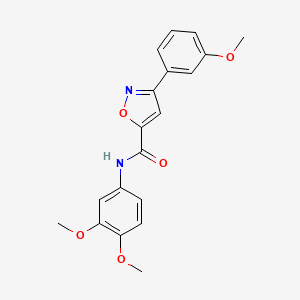
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers at the University of Queensland and is currently being investigated as a potential cancer treatment.
Mecanismo De Acción
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide selectively binds to a specific region of RNA polymerase I, preventing the enzyme from transcribing ribosomal RNA. This leads to the activation of the p53 pathway, which can induce cell cycle arrest or apoptosis. The exact mechanism by which 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide activates the p53 pathway is not fully understood, but it is thought to involve the stabilization of the p53 protein.
Biochemical and Physiological Effects:
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to reduce tumor growth in preclinical models of several types of cancer. In addition, 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be difficult to synthesize and is not currently available as a commercial product. In addition, there is limited information on the pharmacokinetics and toxicity of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, which could limit its clinical use.
Direcciones Futuras
There are several potential future directions for research on 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more efficient synthesis methods, which could make the drug more accessible for research and clinical use. Another area of interest is the investigation of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other chemotherapy agents, which could enhance its efficacy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a cancer treatment.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest or apoptosis. 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to be effective in preclinical models of several types of cancer, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJAZWJBVOPCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4654492.png)

![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)
![2-[(4,6-dimethyl-2-{[methyl(phenyl)amino]carbonyl}thieno[2,3-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4654510.png)
![2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654522.png)


![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)

![3-amino-4-(3,4-dimethylphenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4654552.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4654554.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654560.png)
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4654574.png)
